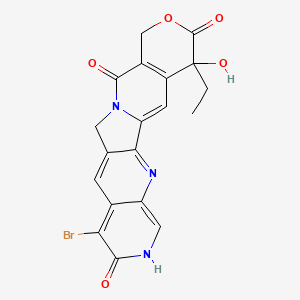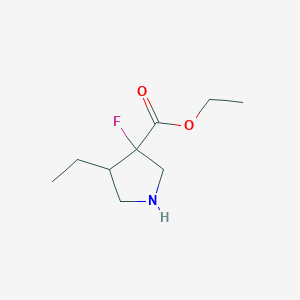
2-Methylpropane-1-sulfinyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El cloruro de 2-metilpropano-1-sulfinilo, también conocido como cloruro de isobutanosulfinilo, es un compuesto químico con la fórmula molecular C4H9ClOS y un peso molecular de 140,63 g/mol . Este compuesto se caracteriza por sus grupos funcionales sulfinilo y cloruro, lo que lo convierte en un reactivo valioso en la síntesis orgánica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El cloruro de 2-metilpropano-1-sulfinilo se puede sintetizar mediante la reacción de 2-metilpropano-1-tiol con cloruro de sulfurílico. La reacción generalmente se lleva a cabo en condiciones controladas para garantizar que se obtenga el producto deseado con alta pureza .
Métodos de producción industrial: En entornos industriales, la producción de cloruro de 2-metilpropano-1-sulfinilo implica el uso de reactores a gran escala y un control preciso de los parámetros de reacción como la temperatura, la presión y las concentraciones de reactivos. El producto se purifica luego mediante destilación o recristalización para alcanzar los niveles de pureza requeridos .
Análisis De Reacciones Químicas
Tipos de reacciones: El cloruro de 2-metilpropano-1-sulfinilo experimenta diversas reacciones químicas, que incluyen:
Reacciones de sustitución: Puede reaccionar con nucleófilos para formar derivados de sulfinilo.
Reacciones de oxidación: Se puede oxidar para formar cloruros de sulfonilo.
Reacciones de reducción: Puede reducirse para formar tioles.
Reactivos y condiciones comunes:
Sustitución: Los reactivos como las aminas o los alcoholes se utilizan comúnmente en condiciones suaves.
Oxidación: Se utilizan agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Se emplean agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Productos principales:
Sustitución: Derivados de sulfinilo.
Oxidación: Cloruros de sulfonilo.
Reducción: Tioles.
4. Aplicaciones en investigación científica
El cloruro de 2-metilpropano-1-sulfinilo tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como reactivo en la síntesis orgánica para la preparación de compuestos de sulfinilo.
Biología: Se emplea en la modificación de biomoléculas para estudiar procesos biológicos.
Medicina: Se utiliza en la síntesis de intermediarios farmacéuticos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales
Aplicaciones Científicas De Investigación
2-Methylpropane-1-sulfinyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfinyl compounds.
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
El mecanismo de acción del cloruro de 2-metilpropano-1-sulfinilo implica su reactividad con los nucleófilos, lo que lleva a la formación de derivados de sulfinilo. El grupo sulfinilo puede participar en varias transformaciones químicas, lo que lo convierte en un intermedio versátil en la síntesis orgánica .
Compuestos similares:
- Cloruro de 2-metilpropano-1-sulfonilo
- Cloruro de isobutanosulfonilo
- Cloruro de isobutilsulfonilo
Comparación: El cloruro de 2-metilpropano-1-sulfinilo es único debido a su grupo funcional sulfinilo, que confiere una reactividad distinta en comparación con los cloruros de sulfonilo. Esto lo hace particularmente útil en aplicaciones sintéticas específicas donde se requiere el grupo sulfinilo .
Comparación Con Compuestos Similares
- 2-Methylpropane-1-sulfonyl chloride
- Isobutanesulfonyl chloride
- Isobutylsulfonyl chloride
Comparison: 2-Methylpropane-1-sulfinyl chloride is unique due to its sulfinyl functional group, which imparts distinct reactivity compared to sulfonyl chlorides. This makes it particularly useful in specific synthetic applications where the sulfinyl group is required .
Propiedades
Fórmula molecular |
C4H9ClOS |
|---|---|
Peso molecular |
140.63 g/mol |
Nombre IUPAC |
2-methylpropane-1-sulfinyl chloride |
InChI |
InChI=1S/C4H9ClOS/c1-4(2)3-7(5)6/h4H,3H2,1-2H3 |
Clave InChI |
BFDUPJOIMXDACJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CS(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B12311304.png)


![Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B12311329.png)

![7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12311339.png)

![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, bariumsalt (2:1)](/img/structure/B12311347.png)
methoxy]phenyl}methyl)amine](/img/structure/B12311354.png)
![2-[2-(4-Fluorophenoxy)acetamido]-3-methylbutanoic acid](/img/structure/B12311363.png)

![rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(propan-2-yl)-1H-1,2,4-triazole dihydrochloride, trans](/img/structure/B12311365.png)


